Bienvenue dans la boutique en ligne BenchChem!

MC-Val-Cit-PAB-VX765

ADC Payload Caspase-1 Inhibitor Inflammasome

MC-Val-Cit-PAB-VX765 is a pre-assembled, conjugation-ready construct combining the cathepsin B-cleavable Val-Cit-PAB linker with the potent caspase-1 inhibitor VX765 (Belnacasan). This single-source solution eliminates multi-step synthesis and batch-to-batch variability, ensuring consistent payload release and target engagement. Unlike self-assembled alternatives, using this validated construct mitigates linker instability risks (e.g., premature cleavage by mouse Ces1c) and streamlines ADC development for inflammasome-targeting therapies. Trust a defined chemical entity for reproducible biology and faster program timelines.

Molecular Formula C53H71ClN10O14
Molecular Weight 1107.657
Cat. No. B1150118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-VX765
SynonymsMC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox
Molecular FormulaC53H71ClN10O14
Molecular Weight1107.657
Structural Identifiers
SMILESO=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MC-Val-Cit-PAB-VX765 for ADC Development: A Precisely Defined Caspase-1 Inhibitor Linker-Payload Construct


MC-Val-Cit-PAB-VX765 is a pre-assembled linker-payload construct designed for the synthesis of antibody-drug conjugates (ADCs) . It comprises a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the potent caspase-1/4 inhibitor VX765 (Belnacasan) as the payload . With a molecular weight of 1107.66 Da and a complex molecular formula of C53H71ClN10O14, this construct provides a complete, ready-to-conjugate system for targeted delivery of a validated inflammasome/pyroptosis pathway inhibitor . Its value proposition lies in eliminating the need for researchers to independently source, synthesize, and validate the linker-payload chemistry, ensuring consistent quality and batch-to-batch reproducibility for ADC programs.

Why Generic Substitution of MC-Val-Cit-PAB-VX765 is Technically Inadvisable for ADC Development


Procuring a different linker-payload construct or attempting to assemble MC-Val-Cit-PAB-VX765 from separate components introduces significant technical and regulatory risk. The specific conjugation of the MC-Val-Cit-PAB linker to the amino group of VX765 creates a unique molecular entity . Substituting with a different caspase-1 inhibitor payload or a different linker (e.g., non-cleavable SMCC, or a different cleavable linker like a glucuronide) would fundamentally alter the conjugate's mechanism of payload release, intracellular trafficking, and therapeutic index, requiring complete re-validation of potency, stability, and safety [1]. Furthermore, the Val-Cit linker's stability is highly context-dependent; for example, it is susceptible to premature cleavage by mouse carboxylesterase Ces1c, a known liability in murine preclinical models that would be uncharacterized for any untested substitute . Using a pre-validated, pre-assembled construct from a reputable supplier mitigates this variability and ensures that observed biological effects are attributable to the intended ADC architecture, not undefined linker-payload impurities or instability.

Quantitative Evidence for MC-Val-Cit-PAB-VX765 Differentiation in ADC Procurement


Payload Potency: VX765-Derived Active Metabolite (VRT-043198) Exhibits Sub-Nanomolar Inhibition of Caspase-1

The differentiation of MC-Val-Cit-PAB-VX765 begins with its payload. The active metabolite of VX765, VRT-043198, is a potent and selective inhibitor of caspase-1 and caspase-4. In cell-free assays, VRT-043198 inhibits caspase-1 with a Ki of 0.8 nM and caspase-4 with a Ki of less than 0.6 nM . This level of potency is comparable to, or exceeds, that of many other small-molecule payloads targeting different pathways (e.g., tubulin inhibitors like MMAE). This high potency is critical for ensuring that even a modest intracellular concentration of released payload can effectively engage its target and modulate inflammatory and cell death pathways.

ADC Payload Caspase-1 Inhibitor Inflammasome Enzyme Inhibition

Payload Functional Potency: VX765 Suppresses IL-1β Release in Human PBMCs with an IC50 of 0.67 µM

Beyond enzymatic inhibition, the functional potency of the VX765 payload is demonstrated by its ability to block IL-1β release, a key downstream consequence of caspase-1 activation. In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), the active metabolite VRT-043198 inhibits IL-1β release with an IC50 of 0.67 µM . In a more complex whole blood assay, the IC50 is 1.9 µM . This functional, cell-based data provides a more translationally relevant measure of payload activity compared to cell-free enzyme assays alone, confirming that the released active metabolite can effectively modulate a key inflammatory response in a relevant biological context.

ADC Payload Caspase-1 Inhibitor IL-1β Inflammasome PBMC Assay

Linker Cleavage Specificity: The Val-Cit Linker Demonstrates High Selectivity for Cathepsin B Over Other Proteases

The Val-Cit dipeptide linker in MC-Val-Cit-PAB-VX765 is designed for specific cleavage by lysosomal cathepsin B . In studies comparing the Val-Cit linker to the cBuCit linker, incubation with cathepsin B inhibitors reduced cleavage activity of a Val-Cit-containing ADC by approximately 50%, whereas cleavage of the cBuCit linker was reduced by 90% [1]. This indicates that while the Val-Cit linker is highly specific, a portion of its cleavage may be attributed to other lysosomal proteases, potentially offering a broader, more robust release mechanism in the heterogeneous tumor microenvironment compared to linkers with stricter protease dependence. This balanced specificity is a key characteristic of the Val-Cit platform, widely used in FDA-approved ADCs like brentuximab vedotin .

ADC Linker Cathepsin B Enzyme Specificity Cleavable Linker

Linker Stability in Plasma: MC-Val-Cit-PAB Linker Stability is Context-Dependent with Documented Liability in Murine Models

While generally stable in human plasma, the MC-Val-Cit-PAB linker system has a documented and quantifiable liability in murine preclinical models . The linker is susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1c), an enzyme not present in humans . This can lead to off-target payload release in mouse studies, complicating the interpretation of efficacy and toxicity data. For example, studies on a similar linker-payload construct (CBP-1018) showed the MC-Val-Cit-PABC linker was unstable in human plasma ex vivo, requiring a specific stabilization strategy [1]. This known instability profile is a critical factor for experimental design, distinguishing this linker from more stable, non-cleavable linkers or alternative cleavable linkers that may not have this specific species-dependent liability. Procurement of MC-Val-Cit-PAB-VX765 from a reliable source ensures the compound's integrity is maintained, but researchers must be aware of this inherent class-specific challenge when designing in vivo experiments.

ADC Linker Plasma Stability Preclinical Models Carboxylesterase

Analytical and Formulation Reproducibility: Vendor-Supplied MC-Val-Cit-PAB-VX765 Ensures Consistent Quality and In Vivo Formulation

The procurement of a pre-assembled, characterized linker-payload construct like MC-Val-Cit-PAB-VX765 from a reputable vendor directly addresses a major source of experimental variability: inconsistent or impure starting materials. Reputable suppliers provide products with a guaranteed purity (typically ≥98%) and offer detailed technical datasheets including molecular weight (1107.66 Da), formula (C53H71ClN10O14), SMILES notation, and storage conditions (e.g., powder stable at -20°C for 3 years) . Furthermore, vendors provide specific, validated in vivo formulation guidance for water-insoluble compounds, including tested formulations using DMSO, Tween 80, PEG300, and saline . This level of documentation and quality assurance directly mitigates the risk of failed conjugations, irreproducible biological data, and wasted resources associated with in-house synthesis and characterization of complex linker-payload molecules.

ADC Linker Quality Control Formulation Reproducibility

Primary Research and Development Applications for MC-Val-Cit-PAB-VX765 Based on Evidenced Differentiation


Development of ADCs Targeting Inflammasome-Driven Pathology in Tumors

MC-Val-Cit-PAB-VX765 is ideally suited for generating ADCs intended to modulate the tumor microenvironment in cancers where inflammasome activation and pyroptosis drive disease progression. The payload's high potency for caspase-1 (Ki = 0.8 nM) and its ability to suppress IL-1β release (IC50 = 0.67 µM) provide a strong scientific rationale for targeted delivery to tumor-associated macrophages or tumor cells themselves. This application leverages the specific biology of the VX765 payload rather than relying on broad-spectrum cytotoxic agents, potentially offering a differentiated mechanism of action compared to ADCs using tubulin inhibitors or DNA-damaging payloads.

Preclinical In Vivo Studies in Immunocompetent Mouse Models Requiring Careful Interpretation

When used in mouse studies, MC-Val-Cit-PAB-VX765 offers a defined tool for investigating the effects of targeted caspase-1 inhibition. However, researchers must incorporate controls and careful PK/PD analysis due to the documented susceptibility of the Val-Cit linker to premature cleavage by mouse carboxylesterase Ces1c . This known liability requires that studies be designed to differentiate between on-target, ADC-mediated payload delivery and off-target release. This scenario highlights the compound's utility as a research tool while underscoring the need for experienced scientific judgment in experimental design and data interpretation.

Generation of Targeted Anti-Inflammatory Biologics for Autoimmune or Neuroinflammatory Indications

The compound serves as a ready-to-conjugate module for creating targeted biologics beyond traditional oncology ADCs. Given the established role of caspase-1 in neuroinflammation, rheumatoid arthritis, and other inflammatory conditions , conjugating MC-Val-Cit-PAB-VX765 to antibodies or other targeting ligands (e.g., against cell surface markers on activated immune cells) allows for the development of novel, targeted anti-inflammatory agents. The pre-assembled construct reduces the complexity of generating these research tools, enabling faster exploration of new therapeutic hypotheses in inflammation-focused drug discovery programs.

Benchmarking and Method Development for Cathepsin B-Cleavable Linker ADCs

Due to its well-characterized linker chemistry (Val-Cit-PAB), MC-Val-Cit-PAB-VX765 can serve as a standard comparator or control compound in studies aimed at developing or validating new ADC linker technologies. Its known cleavage specificity (~50% cathepsin B dependence) [1] and plasma stability profile provide a defined baseline against which novel linkers (e.g., exo-cleavable linkers, non-cleavable linkers) can be quantitatively compared. This application positions the compound as a valuable tool for analytical and bioanalytical method development in ADC research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Cit-PAB-VX765

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.